REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][CH:9]([CH3:13])[CH2:10][CH:11]=[CH2:12].[OH-].[Na+]>CC[Al](Cl)CC.CC[Al](Cl)Cl>[CH3:12][CH:11]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH2:1])[CH2:10][CH:9]([CH3:13])[CH3:8] |f:2.3,4.5|
|
Name
|
|
Quantity
|
209.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
39 g
|
Type
|
catalyst
|
Smiles
|
CC[Al](CC)Cl.CC[Al](Cl)Cl
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
CC(CC=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Aqueous phase was removed
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
CUSTOM
|
Details
|
reacted
|
Type
|
DISTILLATION
|
Details
|
the total (767 g) was fractionally distilled at reduced pressure
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)C)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |